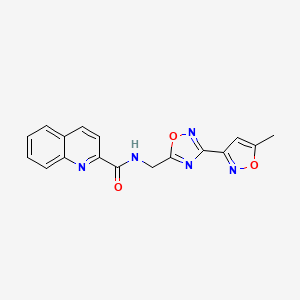
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structure incorporating a quinoline moiety linked to an oxadiazole and isoxazole ring. The molecular formula is C15H14N4O3, with a molecular weight of approximately 298.302 g/mol. The presence of these functional groups contributes to its diverse biological activities, including potential anti-inflammatory and anticancer properties.
Anticancer Activity
Research has indicated that compounds containing both quinoline and oxadiazole moieties exhibit significant antiproliferative activities against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cells by targeting specific enzymes involved in cell proliferation.
In a study evaluating similar compounds, one derivative demonstrated a GI50 value of 1.16 µM against cancer cell lines compared to Doxorubicin (GI50 = 1.14 µM), indicating comparable potency in anticancer activity . These findings suggest that the compound may function through mechanisms involving the modulation of apoptotic pathways and inhibition of key growth factor receptors.
Antimicrobial Activity
The compound's structural components also lend themselves to antimicrobial properties. Preliminary studies have shown that derivatives with similar oxadiazole structures exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 1 to 64 µg/mL .
For example, a related compound demonstrated an MIC of 1 µg/mL against MRSA strains, outperforming conventional antibiotics like gatifloxacin and oxacillin . This suggests that the compound may be effective in treating resistant bacterial infections.
Fungicidal Activity
In addition to antibacterial properties, the compound has shown efficacy against fungal pathogens such as Sclerotinia sclerotiorum. Compounds structurally related to this compound exhibited inhibition rates ranging from 47.2% to 86.1%, outperforming standard fungicides like quinoxyfen . The EC50 values for these compounds were significantly lower than those for quinoxyfen, indicating stronger fungicidal effects.
The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The multiple rings and functional groups allow for various non-covalent interactions (e.g., hydrogen bonding and π–π stacking), which can modulate the activity of target molecules.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring : This is achieved via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
- Formation of the Oxadiazole Ring : Often synthesized through cyclization of a hydrazide with a nitrile.
- Coupling Reactions : The isoxazole and oxadiazole intermediates are coupled using suitable linkers under basic conditions.
Case Studies and Research Findings
Propiedades
IUPAC Name |
N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c1-10-8-14(21-24-10)16-20-15(25-22-16)9-18-17(23)13-7-6-11-4-2-3-5-12(11)19-13/h2-8H,9H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAPKTLEDJFZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














